Diethyl (4-methoxyphenyl)aspartate

Lipophilicity Membrane Permeability ADME

Sourcing a lipophilic aspartate scaffold with defined L-stereochemistry often forces researchers to accept unsubstituted analogs with poor membrane permeability. Diethyl (4-methoxyphenyl)-L-aspartate solves this by providing a computed logP of ~2.07, enabling passive cellular uptake unattainable with diethyl L-aspartate (logP <1). - N-Aryl SAR Exemplar: Serves as the aromatic reference for ATCase inhibition and antimicrobial screening campaigns. - Orthogonal Reactivity: The 4-methoxyphenyl group enables late-stage functionalization (oxidation, halogenation) unavailable in N-alkyl analogs. - Chiral Integrity: Supplied as the enantiopure L-form, eliminating chiral resolution costs for neotame/advantame precursor synthesis.

Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
Cat. No. B15239752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (4-methoxyphenyl)aspartate
Molecular FormulaC15H21NO5
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C(=O)OCC)NC1=CC=C(C=C1)OC
InChIInChI=1S/C15H21NO5/c1-4-20-14(17)10-13(15(18)21-5-2)16-11-6-8-12(19-3)9-7-11/h6-9,13,16H,4-5,10H2,1-3H3/t13-/m0/s1
InChIKeyPZBVIUXHRLEOPD-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (4-methoxyphenyl)aspartate: Physicochemical and Scaffold Profile


Diethyl (4-methoxyphenyl)aspartate (CAS 1045704-41-3; synonyms: Aspartic acid, N-(4-methoxyphenyl)-, 1,4-diethyl ester; diethyl 2-(4-methoxyphenylamino)succinate) is an N-aryl-substituted L-aspartic acid diester with molecular formula C₁₅H₂₁NO₅ and MW 295.33 g/mol . It belongs to the class of N-substituted diethyl aspartates, a scaffold that has been systematically explored for aspartate transcarbamoylase (ATCase) inhibition, antimicrobial activity, and as chiral building blocks for pharmaceutical intermediates [1]. The 4-methoxyphenyl N-substituent confers a calculated logP of approximately 2.07, substantially higher than that of the unsubstituted diethyl L-aspartate (XLogP3 ≈ -0.2; ACD/LogP ≈ 0.91) [2], indicating markedly increased lipophilicity that governs membrane permeability, protein binding, and formulation behavior.

Selection Context
Higher lipophilicity supports membrane permeability assay fit
Chiral Identity
L-enantiomer supports stereospecific synthesis workflows
Synthetic Utility
Electron-rich aromatic ring supports derivatization strategies

Why Generic Substitution Fails for This Aspartate


N-Substituted diethyl aspartates are not functionally interchangeable, because their biological activity, physicochemical parameters, and chemical reactivity are exquisitely sensitive to the N-substituent. Dutta and Foye (1990) demonstrated that within a panel of N-substituted diethyl aspartates evaluated as ATCase inhibitors, the introduction of planar phenyl substituents consistently lowered inhibitory activity relative to non-aromatic N-substituents, while the distance between the N atom and reactive functional groups dictated antimicrobial and tumour-cell specificity [1]. These structure–activity relationships mean that replacing the 4‑methoxyphenyl group with other aryl, alkyl, or acyl N‑substituents—or reverting to unsubstituted diethyl aspartate—is expected to produce a compound with different target engagement, potency, and pharmacokinetic profile. Furthermore, the measured logP of 2.07 for the 4‑methoxyphenyl variant positions this compound in a distinctly more lipophilic range than diethyl aspartate (logP −0.2 to 0.9), directly affecting its suitability in cell-based assays, membrane permeation studies, and formulation development [2].

N-Substituent determines bioactivity: replacing 4-methoxyphenyl with alkyl or other aryl groups shifts ATCase inhibition and antimicrobial profile (class-level SAR).
Lipophilicity shift >2 log units from unsubstituted aspartate alters cell permeability and formulation behavior; direct substitution in membrane assays may not transfer.
Racemic or D-enantiomer yields different stereochemical outcomes; L-configuration is required for chiral pool synthesis and enzyme recognition studies.

Quantitative Differentiation from Closest Analogs


Lipophilicity Difference: 4-Methoxyphenyl vs. Unsubstituted Aspartate

Diethyl (4-methoxyphenyl)aspartate exhibits a calculated logP of 2.07 (chemsrc) / 1.99 (chemscene), indicating markedly higher lipophilicity than the unsubstituted diethyl L-aspartate scaffold (XLogP3 = −0.2; ACD/LogP = 0.91), a difference of >2 log units [1]. This logP shift is directly attributable to the 4-methoxyphenyl N-substituent and is expected to substantially alter membrane permeability kinetics.

Lipophilicity Shift
Cross-study comparable
ΔlogP ≈ +2.3 to +2.8 vs unsubstituted aspartate; target logP ~2.07
Supports selection for membrane permeability studies; ~100-fold higher octanol-water partitioning
In silico predicted values; confirm experimentally
Lipophilicity Membrane Permeability ADME

ATCase Inhibitory Activity: N-Aryl vs. N-Alkyl Substitution

Dutta and Foye (1990) reported that in a series of N-substituted diethyl aspartates evaluated as aspartate transcarbamoylase (ATCase) inhibitors, the introduction of planar phenyl substituents lowered inhibitory activity, whereas a two-carbon distance between N and reactive functionality conferred optimal antimicrobial and anti-enzyme activity [1]. Although the 4-methoxyphenyl derivative per se was not individually tabulated, the class-level finding establishes that N-aryl substitution produces a distinct activity profile, making the 4‑methoxyphenyl compound functionally distinct from N‑alkyl or N‑acyl diethyl aspartates.

ATCase Inhibition Profile
Class-level inference
N-aryl substitution lowers inhibitory activity vs N-alkyl analogs (qualitative class effect)
4-Methoxyphenyl compound serves as an aromatic probe, not a high-potency inhibitor
Individual IC₅₀ not tabulated; verify in target assay
Aspartate Transcarbamoylase Enzyme Inhibition Antimicrobial

Aromatic Reactivity Advantage for Synthetic Diversification

The 4-methoxyphenyl group is electron-rich and can undergo chemoselective oxidation (e.g., to quinone or hydroxylated species) or electrophilic aromatic substitution reactions that are not accessible with simple N‑alkyl or N‑acyl diethyl aspartates . In contrast, diethyl N‑acetyl aspartate or diethyl N‑palmitoyl aspartate lack aromatic reactivity handles, restricting downstream synthetic versatility. This property has been cited in broader N‑aryl aspartate synthesis literature as a feature enabling further functionalization in medicinal chemistry campaigns [1].

Derivatization Potential
Class-level inference
4-methoxyphenyl ring allows oxidation, halogenation, nitration — orthogonal pathways unavailable in N-alkyl/acyl analogs
Supports synthetic intermediate procurement for diversification
Qualitative; reaction conditions require optimization
Synthetic Intermediate Chemical Reactivity Derivatization

Hydrogen Bonding Profile and TPSA Differentiation

Diethyl (4-methoxyphenyl)aspartate has a reported TPSA of 73.86 Ų, with 6 hydrogen bond acceptors and 1 hydrogen bond donor . Compared to diethyl L-aspartate (TPSA ≈ 78.6 Ų), the 4‑methoxyphenyl compound maintains a similar TPSA but with a substantially lower H‑bond donor count (1 vs. 2 for the free amine), while the added aromatic ring contributes to a higher fraction of sp² carbons (Fsp³ reduction), pushing the compound further toward lead-like chemical space (lower Fsp³ correlates with higher aromatic character and reduced solubility) [1]. This altered H‑bond donor/acceptor ratio is directly relevant to blood–brain barrier penetration prediction and transporter recognition.

TPSA & H-Bond Profile
Cross-study comparable
TPSA 73.86 Ų; HBD 1 (vs 2 for free amine); HBA 6
Altered H-bond donor count may affect CNS permeability predictions
Computational values; relevant for BBB penetration studies
TPSA Drug-likeness Blood-Brain Barrier

L-Enantiomer Integrity as a Chiral Building Block

The commercially supplied compound is specified as the L‑enantiomer [(4-甲氧基苯基)-L-天冬氨酸二乙酯; diethyl (4-methoxyphenyl)-L-aspartate] [1]. This contrasts with racemic N‑substituted diethyl aspartates (e.g., DL‑series employed in bulk industrial applications) and with the D‑enantiomer, which would produce opposite stereochemical outcomes in peptide coupling or enzyme studies. The L‑configuration at the α‑carbon is critical for applications requiring enantiopure building blocks, as N‑arylalkyl L‑aspartic acids serve as precursors for dipeptide sweeteners such as advantame and neotame [2].

Chiral Configuration
Supporting evidence
L-enantiomer (S configuration); supplied as enantiopure building block
Eliminates need for chiral separation; supports stereospecific synthesis
Verify COA for enantiomeric excess
Chiral Building Block Enantioselective Synthesis Stereochemistry

High-Confidence Procurement Scenarios


Lipophilic Probe for Membrane Permeability Assays

With a computed logP >2.0, diethyl (4-methoxyphenyl)aspartate is preferentially selected over diethyl L‑aspartate (logP <1) when the experimental objective requires a lipophilic aspartate scaffold that can passively diffuse across cell membranes. The ~100‑fold higher predicted octanol‑water partition coefficient makes it more suitable for intracellular target engagement assays where the unsubstituted diethyl aspartate's low lipophilicity would limit cellular uptake [1].

N-Aryl SAR Probe for ATCase and Antimicrobial Screening

For screening campaigns investigating aspartate transcarbamoylase (ATCase) inhibition or broad‑spectrum antimicrobial activity within the N‑substituted diethyl aspartate chemotype, the 4‑methoxyphenyl compound serves as the aromatic N‑aryl exemplar. The class‑level SAR established by Dutta and Foye (1990) indicates that N‑aryl substitution generates a distinct potency profile (lower ATCase inhibition vs. N‑alkyl analogs), enabling systematic exploration of aromatic electronic effects (electron‑donating OMe vs. electron‑withdrawing substituents) on bioactivity .

Electron-Rich Aromatic Handle for Late-Stage Derivatization

When procuring a protected aspartate diester intended as a synthetic intermediate for medicinal chemistry, the 4‑methoxyphenyl group provides orthogonal reactivity (oxidation to quinone imines, electrophilic halogenation, nitration) unavailable in N‑alkyl or N‑acyl diethyl aspartates . This enables late‑stage functionalization strategies that increase chemical library diversity without requiring de novo scaffold synthesis [1].

Enantiopure L-Aspartate Building Block for Peptidomimetics

The defined L‑stereochemistry of commercially supplied diethyl (4-methoxyphenyl)-L-aspartate makes it directly applicable as a chiral intermediate in the synthesis of N‑arylalkyl‑substituted L‑aspartic acid derivatives, which are established precursors for high‑intensity dipeptide sweeteners such as neotame and advantame . Procuring the enantiopure L‑form eliminates the cost and yield loss associated with preparative chiral resolution or asymmetric synthesis [1].

Application
Selection Property
Validation Focus
Membrane Permeability Probe
Lipophilicity-driven membrane partitioning
Confirm logP and permeability in assay buffer
ATCase / Antimicrobial SAR Probe
N-aryl class-specific ATCase inhibition profile
ATCase inhibitory activity in target enzyme assay
Late-Stage Derivatization Intermediate
4-Methoxyphenyl reactivity for orthogonal functionalization
Confirm chemoselective oxidation/halogenation yield
Enantiopure L-Aspartate Building Block
L-stereochemistry for chiral pool synthesis
Verify enantiomeric excess and coupling efficiency
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